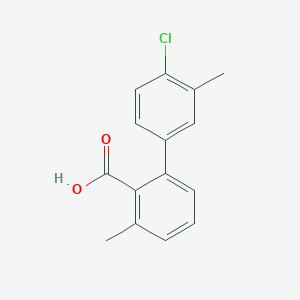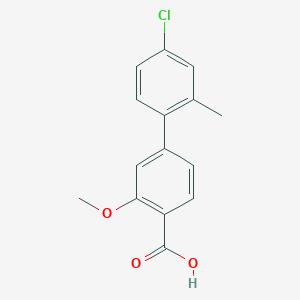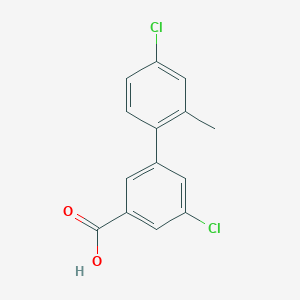
2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, also known as 2-CMP-6-MBA, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a crystalline solid with a melting point of 160-162 °C and a molecular formula of C13H12ClO2. 2-CMP-6-MBA has been used for various purposes in scientific research, including as a reagent in chemical synthesis, as a pharmaceutical intermediate, and as a substrate for the study of enzyme activity.
作用機序
2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% acts as a substrate for the study of enzyme activity. It is believed to bind to certain enzymes, such as cytochrome P450 enzymes, and cause a conformational change in the enzyme, which results in the inhibition of the enzyme's activity. In addition, 2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% has been shown to bind to certain receptors, such as the dopamine D2 receptor, and activate the receptor, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% can inhibit the activity of certain cytochrome P450 enzymes, resulting in the inhibition of drug metabolism. In addition, 2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% has been shown to activate the dopamine D2 receptor, resulting in the activation of downstream signaling pathways.
実験室実験の利点と制限
2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for lab experiments. In addition, it is relatively stable and can be stored at room temperature for extended periods of time. However, 2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% is a relatively toxic compound and should be handled with caution.
将来の方向性
There are a number of potential future directions for the use of 2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% in scientific research. These include further exploration of its inhibitory effects on cytochrome P450 enzymes, further investigation of its effects on dopamine D2 receptor activation, and further exploration of its potential applications in the synthesis of drugs and polymers. In addition, 2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% could be used in the development of nanomaterials and in the study of protein-ligand interactions. Finally, 2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% could be used in the development of new therapeutic agents, such as small molecule inhibitors and activators.
合成法
2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% can be synthesized through a variety of methods. One common method is the reaction of 4-chloro-3-methylphenol with 6-methylbenzoic anhydride in the presence of an acid catalyst, such as sulfuric acid. This reaction results in the formation of 2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% as a white crystalline solid.
科学的研究の応用
2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis, as a pharmaceutical intermediate, and as a substrate for the study of enzyme activity. It has also been used in the synthesis of various drugs, including anticonvulsants, antimalarials, and antivirals. In addition, 2-(4-Chloro-3-methylphenyl)-6-methylbenzoic acid, 95% has been used in the synthesis of polymers, in the development of nanomaterials, and in the study of protein-ligand interactions.
特性
IUPAC Name |
2-(4-chloro-3-methylphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-4-3-5-12(14(9)15(17)18)11-6-7-13(16)10(2)8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAZLPCHRDJITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690381 |
Source


|
| Record name | 4'-Chloro-3,3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-05-5 |
Source


|
| Record name | 4'-Chloro-3,3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














